N-(4-Bromo-2-(trifluoromethyl)-phenyl)piperidin-1-amine
Overview
Description
N-(4-Bromo-2-(trifluoromethyl)-phenyl)piperidin-1-amine, also known as BTF, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BTF belongs to the class of piperidine compounds and has a unique chemical structure that makes it an attractive target for drug discovery.
Mechanism Of Action
N-(4-Bromo-2-(trifluoromethyl)-phenyl)piperidin-1-amine exerts its therapeutic effects by binding to dopamine transporters and inhibiting the reuptake of dopamine. This leads to an increase in dopamine levels in the brain, which can improve mood and alleviate symptoms of Parkinson's disease and drug addiction. N-(4-Bromo-2-(trifluoromethyl)-phenyl)piperidin-1-amine also has anxiolytic effects, which may be due to its ability to modulate the activity of GABA receptors.
Biochemical And Physiological Effects
N-(4-Bromo-2-(trifluoromethyl)-phenyl)piperidin-1-amine has been shown to have several biochemical and physiological effects in animal models. N-(4-Bromo-2-(trifluoromethyl)-phenyl)piperidin-1-amine has been shown to increase the release of dopamine in the brain, which can improve mood and alleviate symptoms of Parkinson's disease and drug addiction. N-(4-Bromo-2-(trifluoromethyl)-phenyl)piperidin-1-amine has also been shown to increase the levels of serotonin and norepinephrine in the brain, which can improve mood and reduce anxiety and depression.
Advantages And Limitations For Lab Experiments
N-(4-Bromo-2-(trifluoromethyl)-phenyl)piperidin-1-amine has several advantages for lab experiments, including its high affinity for dopamine transporters, which makes it a useful tool for studying dopamine-related disorders. N-(4-Bromo-2-(trifluoromethyl)-phenyl)piperidin-1-amine is also relatively easy to synthesize and has good stability, which makes it a convenient compound for lab experiments. However, N-(4-Bromo-2-(trifluoromethyl)-phenyl)piperidin-1-amine has some limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Future Directions
There are several future directions for research on N-(4-Bromo-2-(trifluoromethyl)-phenyl)piperidin-1-amine. One area of focus is the development of N-(4-Bromo-2-(trifluoromethyl)-phenyl)piperidin-1-amine-based drugs for the treatment of dopamine-related disorders such as Parkinson's disease and drug addiction. Another area of focus is the investigation of the anxiolytic and antidepressant effects of N-(4-Bromo-2-(trifluoromethyl)-phenyl)piperidin-1-amine and its potential use in the treatment of anxiety and depression. Further studies are also needed to determine the safety and efficacy of N-(4-Bromo-2-(trifluoromethyl)-phenyl)piperidin-1-amine in humans and to optimize the synthesis method for large-scale production.
Scientific Research Applications
N-(4-Bromo-2-(trifluoromethyl)-phenyl)piperidin-1-amine has been extensively studied for its potential therapeutic applications, particularly in the field of neuroscience. N-(4-Bromo-2-(trifluoromethyl)-phenyl)piperidin-1-amine has been shown to have a high affinity for dopamine transporters, which makes it a promising candidate for the treatment of dopamine-related disorders such as Parkinson's disease and drug addiction. N-(4-Bromo-2-(trifluoromethyl)-phenyl)piperidin-1-amine has also been shown to have anxiolytic and antidepressant effects, making it a potential treatment for anxiety and depression.
properties
IUPAC Name |
N-[4-bromo-2-(trifluoromethyl)phenyl]piperidin-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrF3N2/c13-9-4-5-11(10(8-9)12(14,15)16)17-18-6-2-1-3-7-18/h4-5,8,17H,1-3,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSBPGSUXWYBULL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)NC2=C(C=C(C=C2)Br)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrF3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Bromo-2-(trifluoromethyl)-phenyl)piperidin-1-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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